Diethyl(4-nitrophenyl)phosphonate: A Comprehensive Technical Guide on Properties, Synthesis, and Applications
Diethyl(4-nitrophenyl)phosphonate: A Comprehensive Technical Guide on Properties, Synthesis, and Applications
Target Audience: Materials Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
Diethyl(4-nitrophenyl)phosphonate (CAS: 1754-42-3) is a highly versatile organophosphorus intermediate characterized by a robust carbon-phosphorus (C–P) bond. Unlike its structural cousin, the highly toxic organophosphate paraoxon (diethyl 4-nitrophenyl phosphate), this phosphonate ester features a direct linkage between the phosphorus atom and the aromatic ring. This structural distinction renders it an invaluable precursor in the synthesis of self-assembled monolayers (SAMs) for perovskite solar cells, a core scaffold for cyclin-dependent kinase (CDK) inhibitors, and a kinetic probe in micellar catalysis [1, 5, 6].
This whitepaper synthesizes the physicochemical properties, spectroscopic signatures, and field-proven experimental protocols required to utilize this compound effectively in advanced research workflows.
Physicochemical and Structural Profiling
Understanding the fundamental properties of diethyl(4-nitrophenyl)phosphonate is critical for predicting its behavior in organic synthesis and interfacial engineering. The presence of the electron-withdrawing nitro group para to the phosphonate moiety significantly influences both the electrophilicity of the phosphorus center and the overall polarity of the molecule [1].
Table 1: Fundamental Physicochemical Properties
| Property | Value | Causality / Operational Significance |
| IUPAC Name | 1-diethoxyphosphoryl-4-nitrobenzene | Standard nomenclature defining the direct C-P bond [1]. |
| CAS Number | 1754-42-3 | Unique registry identifier for procurement and safety tracking. |
| Molecular Formula | C10H14NO5P | Dictates stoichiometric calculations in cross-coupling reactions. |
| Molecular Weight | 259.20 g/mol | Crucial for precise molarity and yield determinations [1]. |
| XLogP3 | 1.6 | Indicates moderate lipophilicity; optimal for liquid-liquid extraction using ethyl acetate or dichloromethane [1]. |
| Topological Polar Surface Area | 81.4 Ų | Governs the molecule's interaction with polar stationary phases during silica gel chromatography [1]. |
| H-Bond Acceptors | 5 | Facilitates strong coordination with protic solvents, metallic catalysts, and hydrogen-bond donors [1]. |
Table 2: Spectroscopic Signatures (NMR)
Accurate structural validation is a self-validating requirement in any synthetic workflow. The following nuclear magnetic resonance (NMR) data provides the benchmark for product purity [3, 4].
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Structural Correlation |
| 31P | CDCl3 | 14.82 – 20.3 | Characteristic resonance of the aryl phosphonate ester (P=O) [3, 4]. |
| 1H | CDCl3 | 1.27 (t, J=7.1 Hz, 6H) | Methyl protons of the two peripheral ethoxy groups [4]. |
| 1H | CDCl3 | 3.78 – 4.29 (m, 4H) | Methylene protons of the ethoxy groups (O-CH2) [4]. |
| 1H | CDCl3 | 7.84 – 8.33 (m, 4H) | Aromatic protons of the para-substituted nitrophenyl ring [4]. |
Core Synthetic Methodologies & Workflows
As a Senior Application Scientist, establishing self-validating, reproducible protocols is paramount. The following methodologies detail not just the how, but the why behind each operational choice.
Synthesis via Palladium-Catalyzed Hirao Cross-Coupling
Objective: Establish the C–P bond by coupling 1-bromo-4-nitrobenzene with diethyl phosphite.
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Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1-bromo-4-nitrobenzene (1.0 eq) and diethyl phosphite (1.2 eq) in anhydrous toluene.
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Causality: Argon prevents the oxidative deactivation of the Pd(0) catalyst. Toluene provides a high-boiling, non-polar medium that stabilizes the catalytic intermediate.
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Catalyst Activation: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 5 mol%) and triethylamine (1.5 eq).
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Causality: Pd(0) undergoes oxidative addition into the C-Br bond. Triethylamine acts as a proton scavenger to neutralize the HBr generated during the phosphite coordination step.
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Thermal Cycling: Reflux the mixture at 90–110°C for 12–24 hours. Monitor the consumption of the starting material via TLC (Eluent: 50:50 EtOAc/Hexane).
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Isolation: Cool to room temperature and filter the mixture through a Celite pad.
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Causality: Celite filtration is a self-validating step to quantitatively remove precipitated palladium black, preventing downstream catalytic poisoning. Concentrate in vacuo and purify via flash chromatography to yield the product as a brown oil[4].
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Dealkylation to (4-Nitrophenyl)phosphonic Acid
Objective: Cleave the ethyl ester protecting groups to yield the free phosphonic acid, a critical metal-chelating agent[2].
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Acidic Reflux: Dissolve diethyl(4-nitrophenyl)phosphonate in concentrated hydrochloric acid (37%). Reflux vigorously for 4–6 hours [2].
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Causality: The highly acidic environment protonates the P=O oxygen, increasing the electrophilicity of the phosphorus center. Chloride ions subsequently attack the ethyl groups via an SN2 mechanism, releasing chloroethane. The robust C–P bond remains entirely intact under these conditions.
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Solvent Evaporation: Remove excess HCl and water via vacuum distillation.
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Azeotropic Drying: Add anhydrous toluene to the crude residue and perform an azeotropic distillation.
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Causality: This step forces the removal of trace residual water, driving the equilibrium toward a dry, crystalline product [2].
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Purification: Recrystallize the crude solid from an acetone/water matrix to obtain pure (4-nitrophenyl)phosphonic acid.
Fig 1: Mechanistic sequence of acid-catalyzed dealkylation of the phosphonate ester.
Nitro Reduction to Diethyl(4-aminophenyl)phosphonate
Objective: Reduce the nitro group to an amine for downstream functionalization (e.g., integration into NDI-based electron transport layers) [3, 5].
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Hydrogenation Setup: Dissolve diethyl(4-nitrophenyl)phosphonate in absolute ethanol. Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w) [3].
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Reduction: Purge the reaction vessel with H2 gas and stir under a hydrogen atmosphere (balloon or 50 psi Parr shaker) at 40°C for 6 hours [3].
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Causality: Pd/C selectively reduces the -NO2 group to -NH2 without risking the hydrogenolysis of the C–P bond or the aromatic ring, ensuring high chemoselectivity.
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Safe Filtration: Filter the suspension through a thick pad of Celite under an inert atmosphere.
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Causality: Dry Pd/C is highly pyrophoric. Filtering through Celite captures the catalyst safely and prevents product contamination.
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Recovery: Evaporate the ethanol in vacuo to yield diethyl(4-aminophenyl)phosphonate as a yellow solid [3].
Applications in Advanced Research
The strategic divergence of diethyl(4-nitrophenyl)phosphonate into various high-impact fields is mapped below.
Fig 2: Synthetic divergence of diethyl(4-nitrophenyl)phosphonate into key research applications.
Surface Engineering & Perovskite Solar Cells
The reduced derivative, diethyl(4-aminophenyl)phosphonate, is a critical building block for synthesizing NDI-(PhPA)2. This molecule is utilized as an Electron Transport Layer (ETL) in n–i–p structured perovskite solar cells. The phosphonic acid anchoring group facilitates strong adhesion to FTO substrates, preventing molecular desorption and significantly enhancing the interfacial stability of the solar cell [5].
Medicinal Chemistry: Kinase Inhibitors
In drug development, the phosphonate moiety acts as a bioisostere for phosphates and carboxylates. Diethyl(4-nitrophenyl)phosphonate is a key intermediate in the synthesis of highly specific, ATP-competitive inhibitors of CDK9/CycT1. By reducing the nitro group and coupling the resulting aniline with substituted pyrimidines, researchers can generate hydrolytically stable antiviral and anticancer agents [3].
Micellar Catalysis and Degradation Models
Because its structure mimics toxic organophosphates (like paraoxon) but exhibits different leaving-group kinetics, diethyl(4-nitrophenyl)phosphonate is used as a standard probe in micellar catalysis. Studies have demonstrated that its alkaline hydrolysis proceeds 30 to 144 times more rapidly in the presence of cleavable dicationic (gemini) surfactants compared to pure water, providing a vital model for developing chemical warfare agent decontamination systems [6].
References
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National Institutes of Health. "Diethyl(4-nitrophenyl)phosphonate | C10H14NO5P | CID 284865". PubChem. Available at:[Link]
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Journal of Medicinal Chemistry. "Synthesis and Evaluation of Phosphorus Containing, Specific CDK9/CycT1 Inhibitors". ACS Publications. Available at:[Link]
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RSC Advances. "Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites". The Royal Society of Chemistry. Available at:[Link]
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U.S. Department of Energy. "EES Solar - Molecular-level design of functional interlayers". OSTI.gov. Available at: [Link]
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ResearchGate. "Cleavable dicationic surfactant micellar system for the decomposition of organophosphorus compounds". Russian Chemical Bulletin. Available at:[Link]
